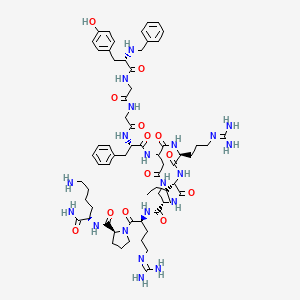
Zyklophin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zyklophin is a semisynthetic peptide derived from dynorphin A and is a highly selective antagonist of the kappa-opioid receptor (KOR). It is systemically active, displaying good metabolic stability and the ability to penetrate the blood-brain barrier . This compound has been shown to block stress-induced reinstatement of cocaine-seeking behavior in animal models .
Méthodes De Préparation
Zyklophin is synthesized through a series of peptide coupling reactions. The synthetic route involves the cyclization of the peptide in the “address” domain, specifically [N-benzylTyr1,cyclo(D-Asp5,Dap8)]-dynorphin A-(1-11)NH2 . The synthesis begins with the preparation of the linear peptide, followed by cyclization under specific conditions to form the cyclic peptide. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Analyse Des Réactions Chimiques
Zyklophin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions depend on the specific modifications made to the peptide structure .
Applications De Recherche Scientifique
Zyklophin has several scientific research applications, including:
Chemistry: this compound is used as a tool to study the structure-activity relationships of kappa-opioid receptor antagonists. It helps in understanding the binding interactions and conformational changes of the receptor.
Biology: this compound is used to investigate the physiological and behavioral effects of kappa-opioid receptor antagonism. It is particularly useful in studying stress, addiction, and pain modulation.
Medicine: this compound has potential therapeutic applications in treating conditions such as depression, anxiety, and addiction. Its ability to block stress-induced reinstatement of drug-seeking behavior makes it a promising candidate for addiction treatment.
Industry: this compound can be used in the development of new pharmaceuticals targeting the kappa-opioid receptor.
Mécanisme D'action
Zyklophin exerts its effects by selectively antagonizing the kappa-opioid receptor (KOR). It binds to the receptor and prevents the activation of downstream signaling pathways. This antagonism blocks the effects of endogenous kappa-opioid receptor agonists, such as dynorphins, which are involved in modulating pain, stress, and addictive behaviors . This compound’s ability to cross the blood-brain barrier allows it to exert its effects centrally, making it effective in modulating central nervous system functions .
Comparaison Avec Des Composés Similaires
Zyklophin is unique compared to other kappa-opioid receptor antagonists due to its peptide nature and cyclic structure. Similar compounds include:
Nor-binaltorphimine (nor-BNI): A long-acting kappa-opioid receptor antagonist with a different chemical structure and longer duration of action.
JDTic: Another kappa-opioid receptor antagonist with a different chemical structure and longer duration of action.
This compound’s shorter duration of action and peptide nature make it distinct from these other compounds, offering unique advantages in specific research and therapeutic contexts .
Propriétés
Formule moléculaire |
C65H96N20O13 |
|---|---|
Poids moléculaire |
1365.6 g/mol |
Nom IUPAC |
(3S,6S,9S,12S)-12-[[(2S)-2-[[2-[[2-[[(2S)-2-(benzylamino)-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-6-butan-2-yl-N-[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]-9-[3-(diaminomethylideneamino)propyl]-5,8,11,14-tetraoxo-1,4,7,10-tetrazacyclotetradecane-3-carboxamide |
InChI |
InChI=1S/C65H96N20O13/c1-3-38(2)54-62(97)83-49(60(95)81-45(21-13-29-73-65(70)71)63(98)85-30-14-22-50(85)61(96)79-43(55(67)90)19-10-11-27-66)35-75-51(87)33-48(59(94)80-44(57(92)84-54)20-12-28-72-64(68)69)82-58(93)47(32-39-15-6-4-7-16-39)78-53(89)37-76-52(88)36-77-56(91)46(31-40-23-25-42(86)26-24-40)74-34-41-17-8-5-9-18-41/h4-9,15-18,23-26,38,43-50,54,74,86H,3,10-14,19-22,27-37,66H2,1-2H3,(H2,67,90)(H,75,87)(H,76,88)(H,77,91)(H,78,89)(H,79,96)(H,80,94)(H,81,95)(H,82,93)(H,83,97)(H,84,92)(H4,68,69,72)(H4,70,71,73)/t38?,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1 |
Clé InChI |
UWLIKQFWZOPOAX-HRFULILYSA-N |
SMILES isomérique |
CCC(C)[C@H]1C(=O)N[C@@H](CNC(=O)C[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)N |
SMILES canonique |
CCC(C)C1C(=O)NC(CNC(=O)CC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



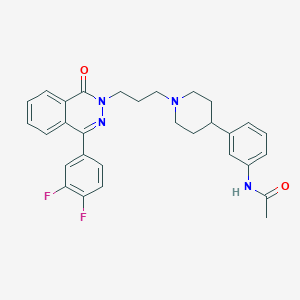
![2,3-Di(thiophen-2-yl)benzo[g]quinoxaline-8-carboxylic acid](/img/structure/B10770681.png)
![3-[[4-(5-Hydroxy-2-methylanilino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10770683.png)
![(4R)-6-{2-[2-ethyl-4-(4-fluorophenyl)-6-phenylpyridin-3-yl]ethyl}-4-hydroxyoxan-2-one](/img/structure/B10770690.png)
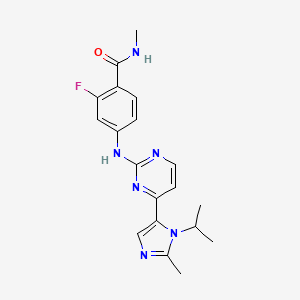
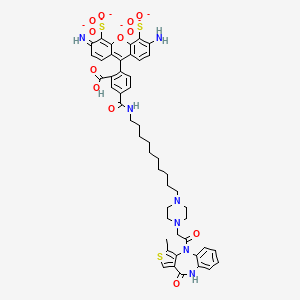
![[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid](/img/structure/B10770703.png)
![(5Z)-5-[[4-hydroxy-3-(trifluoromethyl)phenyl]methylidene]-3-[4,4,4-trifluoro-2-methyl-2-(2,2,2-trifluoroethyl)butyl]-1,3-thiazolidine-2,4-dione](/img/structure/B10770731.png)
![(1R,2R,4R)-2-(4-bromophenyl)-N-[(4-chlorophenyl)-(2-fluoropyridin-4-yl)methyl]-4-morpholin-4-ylcyclohexane-1-carboxamide](/img/structure/B10770733.png)
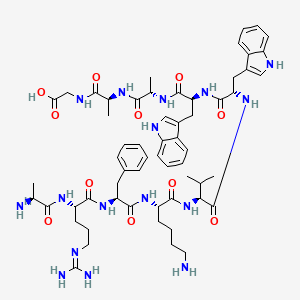
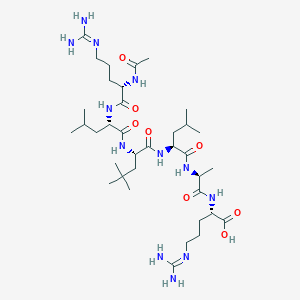
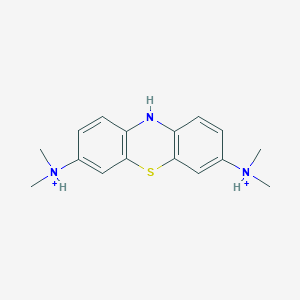
![(1S)-1-[3-(3H-imidazol-4-yl)propylsulfanyl]-N-[2-(4-iodophenyl)ethyl]methanediamine](/img/structure/B10770780.png)
![2-[2-[[[13-Amino-2-[(4-hydroxyphenyl)methyl]-4,14-dioxo-1,5-diazacyclotetradec-9-ene-6-carbonyl]amino]methyl]phenyl]acetic acid](/img/structure/B10770785.png)